(3-Methyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride
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Overview
Description
(3-Methyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a methanamine group attached to the fourth carbon of the ring. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination of the corresponding aldehyde or ketone using reducing agents like sodium borohydride or hydrogen gas in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are often used to facilitate the reactions under controlled temperature and pressure conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Water radical cations or other mild oxidizing agents can be used under ambient conditions.
Reduction: Sodium borohydride or hydrogen gas with a metal catalyst can be employed for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Quaternary ammonium compounds or amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(3-Methyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Methyltetrahydro-2H-pyran-4-amine: This compound has a similar tetrahydropyran ring but differs in the substitution pattern on the nitrogen atom.
N-Methyl-(tetrahydropyran-4-ylmethyl)amine: Another similar compound with a different substitution pattern on the nitrogen atom.
Uniqueness: (3-Methyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3-methyloxan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-9-3-2-7(6)4-8;/h6-7H,2-5,8H2,1H3;1H |
InChI Key |
MNZWOKUUAIWSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1CN.Cl |
Origin of Product |
United States |
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